molecular formula C15H11N3O3S B2555935 N-(2-(thiophene-2-carboxamido)phenyl)isoxazole-5-carboxamide CAS No. 1207054-14-5

N-(2-(thiophene-2-carboxamido)phenyl)isoxazole-5-carboxamide

Cat. No. B2555935
CAS RN: 1207054-14-5
M. Wt: 313.33
InChI Key: CVSCWHDQFSBZLF-UHFFFAOYSA-N
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Description

“N-(2-(thiophene-2-carboxamido)phenyl)isoxazole-5-carboxamide” is a chemical compound. It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of isoxazole derivatives often involves reactions of aldehydes with primary nitro compounds . For instance, the synthesized (E)-N-(arylethenesulfonyl)thiophene-2-carboxamide was reacted with araldoxime in the presence of CTAB and iodosobenzene in water medium at ambient temperature, which furnished N-((5-aryl-3-phenyl-4,5-dihydroisoxazol-4-yl)sulfonyl)thiophene-2-carboxamide .


Chemical Reactions Analysis

The reactions of aldehydes with primary nitro compounds in a 1:2 molar ratio have been shown to lead to isoxazoline-N-oxides or isoxazole derivatives, via β-dinitro derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the potential of thiophene and isoxazole derivatives in the development of new antimicrobial agents. For instance, the synthesis of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and N-((5-aryl-3-phenylisoxazol-4-yl)sulfonyl)thiophene-2-carboxamides has shown potential antibacterial and antifungal activities against B. subtilis and A. niger, respectively, indicating the utility of these compounds in designing new antimicrobial drugs (D. Sowmya et al., 2018).

Cancer Research

Isoxazole derivatives, such as N-phenyl-5-carboxamidyl isoxazoles, have been investigated for their anticancer activity, particularly against colon cancer. One study found that a derivative, compound 3 (N-(4-chlorophenyl)-5-carboxamidyl isoxazole), showed significant activity against colon 38 and CT-26 mouse colon tumor cells, suggesting its potential as a chemotherapeutic agent. The compound was noted for its ability to inhibit the phosphorylation of STAT3, indicating a possible mechanism of action (J. Shaw et al., 2012).

Synthesis of Heterocyclic Compounds

The synthesis and evaluation of thiophene and isoxazole derivatives have led to the discovery of compounds with varied biological activities. For example, the creation of 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives and their subsequent testing for in vitro cytotoxicity have unveiled promising leads for anticancer drug development (A. Atta & E. Abdel‐Latif, 2021).

Enzyme Inhibition for Disease Treatment

Isoxazole derivatives have been shown to inhibit enzymes critical for disease progression. For instance, compounds related to isoxazole have demonstrated potent inhibitory effects on dihydroorotate dehydrogenase, an enzyme essential for pyrimidine synthesis, thereby offering a potential mechanism for treating diseases like rheumatoid arthritis and cancer (W. Knecht & M. Löffler, 1998).

properties

IUPAC Name

N-[2-(thiophene-2-carbonylamino)phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c19-14(12-7-8-16-21-12)17-10-4-1-2-5-11(10)18-15(20)13-6-3-9-22-13/h1-9H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSCWHDQFSBZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=NO2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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